1-benzyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
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Overview
Description
This compound is a type of Schiff base, which are stable imines containing a C=N bond . Schiff bases are generally bi- or tridentate ligands capable of forming very stable complexes with metal ions . They are prepared by condensation of aliphatic or aromatic primary amine with carbonyl compounds .
Synthesis Analysis
Schiff bases are formed easily from the reaction of the carbonyl group of the aldehydes or ketones with primary amines, often catalyzed by acids . The specific synthesis process for this compound would depend on the starting materials and conditions used.Chemical Reactions Analysis
Schiff bases, including this compound, have the ability to stabilize metal ions in different oxidation states . The presence of the basic donor N atom and the stability of the imine function render Schiff bases as the most favored ligands .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, Schiff bases are stable compounds with a C=N bond .Scientific Research Applications
Synthesis of Pyrrole Derivatives
Pyrrole derivatives have been synthesized through various reactions, demonstrating the versatility and reactivity of these compounds in organic chemistry. For example, novel series of pyrrole derivatives showing promising antimicrobial activity were synthesized via the Paal-knorr Condensation, highlighting an efficient approach to developing compounds with less side effects and potent biological activities (Shaikh et al., 2021). Similarly, the synthesis of 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile provides insights into novel synthetic pathways for creating complex molecules (Petrova et al., 2023).
Antimicrobial and Antitubercular Activities
The pyrrole derivatives synthesized have been evaluated for their antimicrobial and antitubercular activities, demonstrating the potential of these compounds in addressing resistance and side effects associated with existing treatments. Studies have found novel pyrrole derivatives with significant anti-tubercular activity, offering insights into new therapeutic options against H37RV bacteria (Uthale, 2014).
Molecular Docking and Synthesis of Pyridine Derivatives
Further research into pyridine and fused pyridine derivatives, starting from specific pyridine-carbonitriles, has been conducted to explore their potential biological effects. These studies include molecular docking to predict interactions with target proteins and in vitro screenings for antimicrobial and antioxidant activity, underscoring the broad applicability of these compounds in medicinal chemistry (Flefel et al., 2018).
Novel Synthetic Routes and Characterizations
Innovative synthetic routes have been developed for the creation of phenyl-substituted pyridines and related compounds, demonstrating the continued evolution of synthetic organic chemistry in creating complex molecules with potential therapeutic applications. These studies not only focus on the synthesis but also on the structural characterization of new compounds, offering a foundation for future drug development efforts (Tyndall et al., 1988).
Mechanism of Action
Properties
IUPAC Name |
1-benzyl-2-[(E)-(4-chlorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClN3/c32-27-18-16-23(17-19-27)21-34-31-28(20-33)29(25-12-6-2-7-13-25)30(26-14-8-3-9-15-26)35(31)22-24-10-4-1-5-11-24/h1-19,21H,22H2/b34-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFLOIQMVBGDEG-KEIPNQJHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2N=CC3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2/N=C/C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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